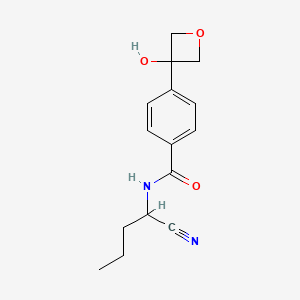
N-(1-Cyanobutyl)-4-(3-hydroxyoxetan-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CB-13 is a synthetic cannabinoid compound that was first synthesized in 1994 by scientists at Pfizer. It belongs to a class of compounds known as CB1 receptor agonists, which are known to have psychoactive effects. CB-13 has been the subject of scientific research due to its potential therapeutic applications, particularly in the treatment of pain and inflammation.
Mécanisme D'action
CB-13 acts as a CB1 receptor agonist, meaning that it binds to and activates CB1 receptors in the body. CB1 receptors are primarily found in the brain and are involved in the regulation of pain, appetite, and mood. When CB1 receptors are activated, they can produce a range of effects, including analgesia, sedation, and euphoria.
Biochemical and Physiological Effects:
CB-13 has been shown to have a range of biochemical and physiological effects. In animal models, it has been shown to reduce pain and inflammation, as well as to induce apoptosis in cancer cells. Additionally, CB-13 has been shown to have anxiolytic (anti-anxiety) effects, making it a potential candidate for the treatment of anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CB-13 as a research compound is its specificity for CB1 receptors. This allows researchers to study the effects of CB1 receptor activation in isolation, without the confounding effects of other receptors. However, one limitation of CB-13 is its potential for psychoactive effects, which can make it difficult to interpret the results of experiments involving behavior or cognition.
Orientations Futures
There are several potential directions for future research on CB-13. One area of interest is its potential as a therapeutic agent for pain and inflammation. Further studies are needed to determine the optimal dosage and route of administration for CB-13, as well as its safety and efficacy in humans. Additionally, CB-13 has shown promise as an anti-cancer agent, and further research is needed to explore its potential in this area. Finally, there is a need for further research on the potential psychoactive effects of CB-13, particularly in the context of its therapeutic use.
Méthodes De Synthèse
CB-13 can be synthesized using a multi-step process involving the reaction of 4-bromobenzoyl chloride with 3-hydroxyoxetan-3-ylamine, followed by the reaction of the resulting compound with 1-cyanobutane. The final product is purified using chromatography techniques.
Applications De Recherche Scientifique
CB-13 has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have analgesic and anti-inflammatory effects in animal models, making it a promising candidate for the treatment of pain and inflammation. Additionally, CB-13 has been shown to have potential as an anti-cancer agent, with studies showing that it can induce apoptosis (cell death) in cancer cells.
Propriétés
IUPAC Name |
N-(1-cyanobutyl)-4-(3-hydroxyoxetan-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-2-3-13(8-16)17-14(18)11-4-6-12(7-5-11)15(19)9-20-10-15/h4-7,13,19H,2-3,9-10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLYKOGFUOQMCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)C1=CC=C(C=C1)C2(COC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

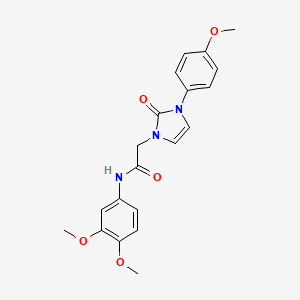

![3,3-Dimethyl-1-[2-(5-methyl-2-oxo-1,3,4-oxadiazol-3-yl)acetyl]piperidine-2-carbonitrile](/img/structure/B2908109.png)
![2-Imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-sulfonamide hydrobromide](/img/structure/B2908111.png)
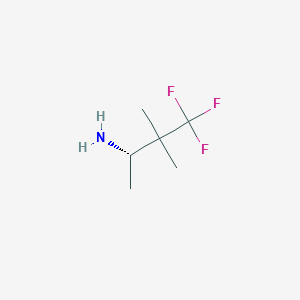



![N-(2,4-dimethylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
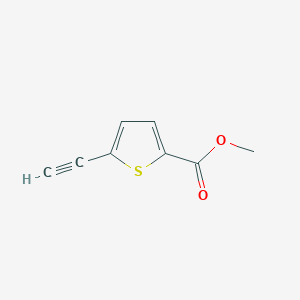
![ethyl 5-[[(3-bromobenzoyl)amino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2908125.png)
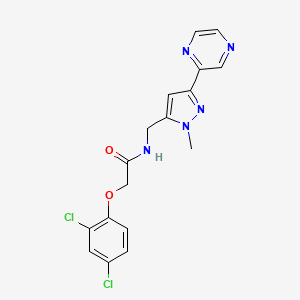
![N-(4-fluorophenyl)-5-(3-methylpiperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2908127.png)
